5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide
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Overview
Description
5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide is a chemical compound that features a fluorinated phenol group and an aminoalkyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and 2-amino-2-methylpropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-fluorophenol is reacted with 2-amino-2-methylpropyl bromide under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorinated phenol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but lacking the fluorinated phenol group.
2-Fluorophenol: Shares the fluorinated phenol group but lacks the aminoalkyl side chain.
Phenylpropanolamine: A compound with a similar aminoalkyl side chain but different aromatic substitution.
Uniqueness
5-(2-amino-2-methylpropyl)-2-fluorophenol hydrobromide is unique due to the combination of its fluorinated phenol group and aminoalkyl side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2728377-94-2 |
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Molecular Formula |
C10H15BrFNO |
Molecular Weight |
264.1 |
Purity |
95 |
Origin of Product |
United States |
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